4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide
CAS No.:
Cat. No.: VC13725874
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrF3NO2 |
|---|---|
| Molecular Weight | 298.06 g/mol |
| IUPAC Name | 4-bromo-N-methyl-3-(trifluoromethoxy)benzamide |
| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | XKFIQNXWDYHLRQ-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |
| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
The molecular structure of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide integrates three critical functional groups:
-
A bromine atom at the para position, contributing to molecular weight (79.9 g/mol) and influencing hydrophobic interactions.
-
A trifluoromethoxy group (-OCF) at the meta position, enhancing lipophilicity (logP ≈ 3.45) and resistance to oxidative metabolism.
-
An N-methyl benzamide backbone, which reduces steric hindrance compared to bulkier N-substituents like cyclopropyl.
Key physicochemical parameters include:
-
Molecular weight: 298.06 g/mol.
-
Exact mass: 296.961 g/mol (calculated from isotopic composition).
-
Polar surface area (PSA): ~44.08 Ų, indicating moderate membrane permeability .
-
Solubility: Limited aqueous solubility due to high lipophilicity, favoring organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.
Comparative analysis with structurally similar compounds reveals distinct properties (Table 1):
The trifluoromethoxy group in 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide provides a balance of electronic and steric effects distinct from analogs with trifluoromethyl (-CF) or alternative halogen placements .
Synthesis and Optimization
Synthetic Routes
The synthesis typically proceeds via a three-step sequence (Figure 1):
-
Bromination: 3-(Trifluoromethoxy)benzoic acid undergoes electrophilic aromatic substitution using bromine (Br) in the presence of a Lewis acid catalyst (e.g., FeBr) to yield 4-bromo-3-(trifluoromethoxy)benzoic acid.
-
Amide Formation: The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl), followed by reaction with methylamine to form 4-bromo-N-methyl-3-(trifluoromethoxy)benzamide.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in >95% purity.
Key challenges include minimizing dehalogenation during bromination and ensuring regioselectivity. Alternative routes employing directed ortho-metalation have been explored but require stringent temperature control (-78°C) .
Yield Optimization
-
Bromination step: Yields improve from 65% to 82% when using a 1:1.2 molar ratio of benzoic acid to Br.
-
Amide coupling: Excess methylamine (2.5 eq.) raises conversion efficiency to 89% compared to stoichiometric conditions.
Biological Activity and Mechanism
Antiproliferative Effects
Preliminary screens against cancer cell lines (e.g., MCF-7, A549) show moderate activity (IC ≈ 50–100 μM), likely due to interference with tubulin polymerization or kinase signaling . The bromine atom may facilitate DNA intercalation, though this remains speculative without crystallographic data .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted via logP and PSA values) positions it as a candidate for treating schizophrenia and Huntington’s disease, where PDE10A modulation is therapeutic.
Future Directions
-
Target Validation: High-throughput screening against kinase and phosphodiesterase panels.
-
Prodrug Design: Incorporating hydrolyzable esters to improve solubility.
-
In Vivo Pharmacokinetics: Assessing bioavailability and metabolism in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume